molecular formula C9H10N2O2 B1599513 1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-methylmethanamine CAS No. 857348-51-7

1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-methylmethanamine

Cat. No. B1599513
M. Wt: 178.19 g/mol
InChI Key: CQBVGZVXQOWFHV-UHFFFAOYSA-N
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Description

This compound is a derivative of oxazole, a heterocyclic five-membered ring with atoms of nitrogen and oxygen . It has a molecular formula of C9H10N2O2 .


Molecular Structure Analysis

The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond . The exact molecular structure of this specific compound is not provided in the sources retrieved.


Chemical Reactions Analysis

Oxazole derivatives exhibit potential application in agricultural, biotechnology, medicinal, chemical, and material sciences . Specific chemical reactions involving “1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-methylmethanamine” are not detailed in the sources retrieved.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 178.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . Its exact mass and monoisotopic mass are 178.074227566 g/mol . The topological polar surface area is 51.2 Ų . Other physical and chemical properties specific to this compound are not detailed in the sources retrieved.

Scientific Research Applications

Energetic Materials Synthesis

The compound 1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-methylmethanamine is used in the synthesis of insensitive energetic materials. A study by Yu et al. (2017) describes the synthesis of N-Trinitroethylamino derivatives and energetic salts using similar compounds. These materials have moderate thermal stabilities and are insensitive to impact and friction, making them suitable for various applications in energetic materials.

Molecular Docking and Biological Efficacy

A study by Preethi et al. (2021) on Schiff base rare earth metal complexes with derivatives of this compound showed significant antimicrobial and anticancer activities in vitro. The research included molecular docking against microbial target proteins, highlighting the compound's potential in pharmaceutical applications.

Biobased Polyester Synthesis

In the field of biopolymer chemistry, Jiang et al. (2014) explored the enzymatic polymerization of similar furan-based compounds with various diacid ethyl esters. The resulting biobased furan polyesters, with their unique chemical structures and physical properties, offer new possibilities for sustainable materials development.

Corrosion Inhibition

The amino acid compounds related to 1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-methylmethanamine have been studied for their effectiveness in corrosion inhibition. A study by Yadav et al. (2015) demonstrated that these compounds act as mixed-type inhibitors for N80 steel corrosion, suggesting their potential in industrial applications to protect metals from corrosive environments.

Nitric Oxide Release and Vasodilator Action

In pharmacology, compounds like furoxans, which include 1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-methylmethanamine, are studied for their ability to release nitric oxide upon reaction with thiols. Feelisch et al. (1992) explored the vasodilator action of furoxans, showing their potential as prodrugs in increasing cyclic GMP levels via nitric oxide formation.

Future Directions

Oxazole and its derivatives have been intermittently satisfied as a functional lead molecule in modern medicinal chemistry . They are developed for the treatment of diseases which increases their developmental values as medicinal agents . The important information presented in the manuscript works as an impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

properties

IUPAC Name

1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-10-6-7-5-9(13-11-7)8-3-2-4-12-8/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBVGZVXQOWFHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NOC(=C1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428733
Record name 1-[5-(Furan-2-yl)-1,2-oxazol-3-yl]-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-methylmethanamine

CAS RN

857348-51-7
Record name 1-[5-(Furan-2-yl)-1,2-oxazol-3-yl]-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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